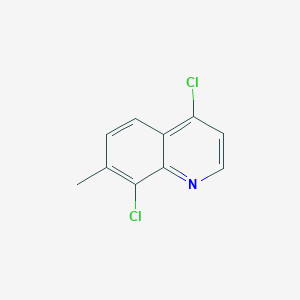

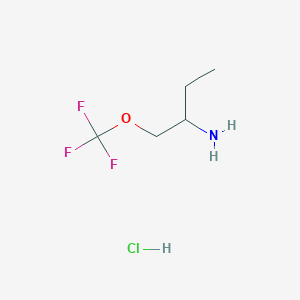

![molecular formula C18H21N3O3S B2439166 N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 321531-92-4](/img/structure/B2439166.png)

N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C12H17N3O3S, an average mass of 283.347 Da, and a monoisotopic mass of 283.099060 Da .

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been reported in the literature . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .

Molecular Structure Analysis

The molecular structure of “this compound” is unique, allowing for the exploration of various properties and potential uses in fields such as scientific research.

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C12H17N3O3S, an average mass of 283.347 Da, and a monoisotopic mass of 283.099060 Da .

科学的研究の応用

Antioxidant and Analgesic Applications

A study investigated a derivative of N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The compound exhibited noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

Another derivative was synthesized and evaluated for antimicrobial and anticholinesterase activities. Contrary to expectations, the acetylcholinesterase inhibitory activities were weak. However, significant antifungal activity, especially against Candida parapsilosis, was observed (Yurttaş et al., 2015).

Enzyme Inhibitory Potential

Research focused on investigating the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Crystal Structure Analysis

A study reported on the crystal structure of a complex containing a metabolite of this compound, which showed moderate growth inhibition of several bacteria in vitro (Obaleye et al., 2008).

Anticonvulsant Activity

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their anticonvulsant activity in animal models of epilepsy. Some molecules also showed activity in a model of human partial and therapy-resistant epilepsy (Kamiński et al., 2015).

Immunomodulating Effects

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, was studied for its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth, showing promise in augmenting the immune response to a growing tumor (Wang et al., 2004).

作用機序

Target of Action

The primary targets of N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide are neuronal voltage-sensitive sodium channels and acetylcholinesterase (AChE) . These targets play crucial roles in the nervous system. Sodium channels are responsible for the initiation and propagation of action potentials in neurons, while AChE is involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets, leading to changes in their function. It acts as a moderate binder to the neuronal voltage-sensitive sodium channels , potentially altering the excitability of neurons. Furthermore, it exhibits inhibitory activity against AChE , thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.

Result of Action

The modulation of neuronal voltage-sensitive sodium channels and inhibition of AChE by this compound can result in various molecular and cellular effects. For instance, it has been associated with anticonvulsant activity in animal models of epilepsy . This suggests that the compound could potentially alter neuronal excitability and reduce seizure activity.

生化学分析

Biochemical Properties

It has been observed to have anticonvulsant activity, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in neuronal signaling .

Cellular Effects

Given its anticonvulsant activity, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSSDLGKJNZJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole](/img/structure/B2439084.png)

![N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2439085.png)

![Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B2439086.png)

![methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate](/img/structure/B2439087.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)

![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)

![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)